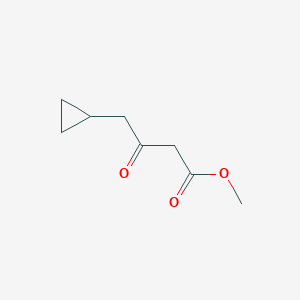

Methyl 4-cyclopropyl-3-oxobutanoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl 4-cyclopropyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)5-7(9)4-6-2-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYSOJRQVKSQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625780 | |

| Record name | Methyl 4-cyclopropyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251635-21-9 | |

| Record name | Methyl 4-cyclopropyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Computational Characterization of Methyl 4 Cyclopropyl 3 Oxobutanoate

Role as a Versatile Building Block

The compound serves as a versatile precursor due to its multiple reactive sites. The acidic α-proton between the two carbonyl groups can be easily removed by a base, generating a stabilized enolate. This enolate is a potent nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions, such as alkylations and acylations. This allows for the straightforward introduction of diverse substituents at the C-2 position. rsc.org Furthermore, the ketone and ester carbonyls themselves are electrophilic sites, susceptible to attack by various nucleophiles.

Participation in Cycloaddition and Annulation Reactions

β-Keto esters are valuable partners in cycloaddition and annulation reactions for the construction of complex cyclic systems. While specific examples involving Methyl 4-cyclopropyl-3-oxobutanoate are not prevalent in the literature, the reactivity pattern of the β-keto ester functionality allows it to be used in reactions like [3+2] cyclizations to form five-membered rings. researchgate.net Organocatalytic methods, in particular, have been developed for the asymmetric cyclization of β-keto esters with various partners, enabling the synthesis of chiral carbocycles and heterocycles. mdpi.comresearchgate.net The presence of the cyclopropyl (B3062369) group can influence the stereochemical outcome of these reactions.

Utility in Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral compounds, is a cornerstone of modern medicinal chemistry. The β-dicarbonyl motif of this compound is an excellent handle for directing stereoselective transformations. Catalytic asymmetric methods, employing either chiral metal complexes or organocatalysts, can be used to achieve highly enantioselective reactions. rsc.orgrsc.org

For instance, the asymmetric alkylation of the α-position can generate a chiral center. Similarly, the asymmetric reduction of the ketone can yield chiral β-hydroxy esters. The strained cyclopropyl ring can also be a substrate for stereoselective ring-opening reactions catalyzed by chiral Lewis acids, leading to the formation of valuable chiral synthons. researchgate.net These strategies provide access to enantiomerically enriched molecules that are key intermediates for pharmaceuticals and other bioactive compounds.

Contributions to Materials Science and Polymer Chemistry

Functional Monomers for Specialized Polymer and Coating Formulations

Methyl 4-cyclopropyl-3-oxobutanoate has the potential to be used as a functional monomer in polymerization processes. The ester functionality can be converted to other polymerizable groups, or the entire molecule could be incorporated into a polymer backbone, for example, through polycondensation reactions. The presence of both the cyclopropyl (B3062369) ring and the ketone offers sites for post-polymerization modification, allowing for the creation of functional materials with tailored properties for specialized coatings or advanced polymer formulations.

Impact of Cyclopropyl Steric Hindrance on Material Properties

The cyclopropyl group is a small, rigid, and strained ring. wikipedia.org When incorporated into a polymer chain, its unique stereoelectronic properties and steric profile can significantly influence the material's bulk properties. The rigidity of the cyclopropyl group can restrict bond rotation within the polymer backbone, affecting the polymer's glass transition temperature, crystallinity, and mechanical strength. researchgate.netacs.org The steric hindrance imparted by the cyclopropyl group can also influence intermolecular and intramolecular chain interactions, potentially leading to materials with altered solubility, thermal stability, and conformational preferences. researchgate.netnih.gov Research has shown that the presence of a cyclopropyl group can favor specific conformations and, in some cases, lead to unexpected reactivity due to its unique steric and electronic nature. acs.orgnih.gov

Future Research Directions and Outlook

Development of Novel Catalytic and Asymmetric Syntheses

The synthesis of structurally complex molecules in an enantiomerically pure form is a cornerstone of modern chemistry. For Methyl 4-cyclopropyl-3-oxobutanoate and its derivatives, future research will undoubtedly focus on sophisticated catalytic methods that control stereochemistry with high precision.

One promising avenue is the expansion of asymmetric catalysis for the synthesis of chiral cyclopropanes and β-keto esters. While methods for the asymmetric α-alkylation of cyclic β-keto esters using phase-transfer catalysis have been developed, applying these principles to acyclic systems like this compound remains a key objective. rsc.org The use of chiral N,N'-dioxide-metal complexes, which have proven effective in the asymmetric ring-opening of cyclopropyl (B3062369) ketones, could be adapted to catalyze reactions at other sites within the molecule, such as enantioselective additions to the ketone or ester groups. researchgate.net

Furthermore, biocatalysis represents a significant frontier. Enzymes like ketoreductases and dehydrogenases are being engineered for the enantiodivergent reduction of β-keto esters, offering a green and highly selective route to chiral β-hydroxy esters. rsc.org Similarly, engineered hemoproteins have been used for the stereoselective cyclopropanation of olefins to produce chiral cyclopropyl ketones, a strategy that could be reverse-engineered for the synthesis of the title compound's precursors. wpmucdn.com Lipase-catalyzed transesterification under solvent-free conditions also presents a mild and effective method for producing optically active β-keto esters. google.comrsc.org

Future efforts will likely involve the design of catalysts that can differentiate between the various reactive sites on the molecule, enabling selective functionalization in a single step. The development of scalable processes for creating complex stereochemistry, such as those involving chiral, quaternary cyclopropane (B1198618) moieties, will be critical for industrial applications. acs.org

Exploration of Unprecedented Reactivity Profiles and Transformations

The unique structural features of this compound suggest a rich and largely unexplored reactivity profile. The high ring strain of the cyclopropyl group, positioned next to a ketone, makes it susceptible to ring-opening reactions, creating pathways to diverse molecular architectures.

A major area of future exploration involves radical-mediated transformations . Samarium(II) iodide (SmI₂) has emerged as a powerful catalyst for formal [3+2] cycloadditions of cyclopropyl ketones with alkenes and alkynes. nih.govnih.govacs.org These reactions proceed through a ring-opened radical intermediate, and extending this methodology to alkyl cyclopropyl ketones like this compound is an active area of research. nih.govacs.org This could lead to the efficient synthesis of complex, sp³-rich cyclopentane (B165970) structures. Similarly, enantioselective photocatalysis, which utilizes a ring-opened distonic radical anion, presents a powerful strategy for asymmetric [3+2] cycloadditions. nih.gov

The interaction between the cyclopropyl ring and the β-keto ester functionality could also lead to novel tandem reactions. For instance, palladium-catalyzed reactions of allylic β-keto esters are known to generate palladium enolates after decarboxylation, which can then undergo various transformations like aldol (B89426) condensations or Michael additions. nih.gov Designing substrates based on this compound that could undergo a catalytic ring-opening followed by a subsequent palladium-catalyzed coupling represents a challenging but potentially rewarding research direction. Acid-catalyzed cyclizations, which have been observed for aryl cyclopropyl ketones, could also be explored for intramolecular reactions of suitably substituted derivatives of this compound. rsc.org

Integration into Sustainable and Green Chemical Processes

The principles of green chemistry are increasingly guiding synthetic planning. This compound is well-positioned to be integrated into more sustainable processes, both in its synthesis and its subsequent use as a chemical intermediate.

A key focus will be the use of environmentally benign catalysts and reaction media . Biocatalysts, such as immobilized enzymes, offer a route to highly selective transformations under mild, aqueous conditions, minimizing waste and avoiding heavy metal contaminants. rsc.org The use of natural, biodegradable catalysts like caffeine (B1668208) for multicomponent reactions involving β-keto esters under solvent-free conditions exemplifies this trend. researchgate.net

Future research will aim to replace traditional organic solvents with water or bio-based alternatives and to design catalytic systems that operate with high atom economy, converting a majority of the reactant atoms into the final product.

Advanced Computational Design and Prediction of Synthetic Utility

Computational chemistry has become an indispensable tool in modern organic synthesis, moving beyond simple structural analysis to a predictive science. For a molecule with the complexity of this compound, computational methods will be crucial for unlocking its full potential.

Density Functional Theory (DFT) calculations are already being used to provide deep mechanistic insights into the reactivity of cyclopropyl ketones. nih.govmanchester.ac.uk Such studies can elucidate structure-reactivity relationships, explaining, for example, why certain substrates are more reactive in SmI₂-catalyzed couplings by analyzing the stability of radical intermediates and the energy barriers of transition states. acs.org This predictive power can guide the design of new reactions and optimize conditions for existing ones. DFT is also a powerful tool for studying the fundamental properties of the molecule, such as its keto-enol tautomerism, which is critical for understanding its reactivity in different chemical environments. rsc.orgorientjchem.orgacs.org

Looking forward, the development of machine learning and artificial intelligence models will revolutionize how synthetic utility is predicted. By training algorithms on large datasets of reaction outcomes, it is becoming possible to predict the regioselectivity and stereoselectivity of reactions with high accuracy. nih.gov An efficient computational model can evaluate the synthetic potential of a given starting material by calculating key energetic and structural parameters, predicting the likelihood of a reaction's success before it is ever attempted in the lab. nih.gov Applying these predictive frameworks to this compound could rapidly identify the most promising reaction pathways for generating novel, high-value compounds, accelerating the pace of discovery.

常见问题

Q. What established synthetic routes are available for Methyl 4-cyclopropyl-3-oxobutanoate, and how do reaction conditions influence yield?

A common approach involves alkylation or condensation reactions of cyclopropane derivatives. For example, analogous syntheses of ethyl 3-cyclopropyl-3-oxopropanoate utilize alkylation with 4-chlorobenzyl bromide in the presence of DIPEA and LiCl in dry THF, achieving moderate yields . Oxidation of precursors like methyl 4-cyclopropyl-3-hydroxybutanoate (using oxidizing agents such as PCC or MnO₂) could also be adapted, though competing side reactions (e.g., over-oxidation) require controlled stoichiometry and temperature . Key factors affecting yield include:

- Catalyst selection (e.g., Lewis acids for β-keto ester stabilization).

- Solvent polarity (THF or DMF for improved solubility).

- Reaction time optimization to minimize decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- NMR :

- ¹H NMR : A singlet for the methyl ester (δ ~3.7 ppm), a triplet for the cyclopropane protons (δ ~1.2–1.5 ppm), and a ketone carbonyl signal (δ ~2.5–3.0 ppm for adjacent protons).

- ¹³C NMR : Ketone carbonyl (δ ~200–210 ppm), ester carbonyl (δ ~170 ppm), and cyclopropane carbons (δ ~10–20 ppm).

- IR : Strong absorbance for ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 170.1 (calculated for C₈H₁₀O₃), with fragmentation patterns reflecting loss of COOCH₃ or cyclopropane ring cleavage .

Q. How does the cyclopropane ring influence the compound’s stability under different storage conditions?

The strained cyclopropane ring increases susceptibility to ring-opening reactions under acidic or high-temperature conditions. Storage recommendations include:

- Temperature : –20°C in inert atmosphere (argon/nitrogen) to prevent thermal decomposition.

- Light Sensitivity : Amber vials to avoid photolytic degradation of the β-keto ester moiety.

- Moisture Control : Desiccants to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during synthesis, particularly involving the β-keto ester moiety?

- Protection-Deprotection : Temporarily protect the ketone group (e.g., as a ketal) during alkylation steps to prevent undesired nucleophilic attacks .

- Catalytic Control : Use scandium triflate or other Lewis acids to stabilize enolate intermediates and suppress dimerization .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) effectively separates the target compound from byproducts like cyclopropane-opened derivatives.

Q. How can contradictory data on the compound’s reactivity in nucleophilic addition versus oxidation be resolved?

Systematic analysis is critical:

- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify dominant pathways under varying pH and solvent conditions.

- Isotopic Labeling : Use ¹⁸O-labeled ketone groups to track oxidation vs. nucleophilic attack mechanisms .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict transition-state energies for competing pathways, guiding experimental prioritization .

Q. What computational approaches predict stereoelectronic effects of the cyclopropane ring on reactivity?

- Conformational Analysis : Molecular dynamics simulations (e.g., AMBER) assess ring strain and bond angle distortions.

- Frontier Molecular Orbital (FMO) Theory : Identify reactive sites by analyzing HOMO-LUMO gaps. For example, the cyclopropane ring’s σ-orbital interactions with the ketone group may enhance electrophilicity at the β-carbon .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectral data for structurally similar compounds?

- Reference Standards : Cross-validate with certified reference materials (CRMs) for methyl β-keto esters, ensuring instrument calibration (e.g., using TMS for NMR).

- Collaborative Studies : Compare results across multiple labs using standardized protocols (e.g., USP guidelines for pharmaceutical intermediates) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。